molecular formula C18H23N3O B12774906 (S)-Monodes(isopropyl)disopyramide CAS No. 77494-41-8

(S)-Monodes(isopropyl)disopyramide

Cat. No.: B12774906
CAS No.: 77494-41-8
M. Wt: 297.4 g/mol
InChI Key: UWNSWIXIVDMCHZ-SFHVURJKSA-N
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Description

(S)-Monodes(isopropyl)disopyramide is a chiral compound that belongs to the class of antiarrhythmic agents. It is a derivative of disopyramide, which is used to treat certain types of serious irregular heartbeat conditions. The compound is known for its ability to stabilize the cardiac membrane and prevent abnormal electrical activity in the heart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Monodes(isopropyl)disopyramide typically involves the chiral resolution of racemic disopyramide or the asymmetric synthesis starting from chiral precursors. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the selective formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution techniques or continuous flow synthesis methods. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced chromatographic techniques and automated systems is common in the industrial setting.

Chemical Reactions Analysis

Types of Reactions

(S)-Monodes(isopropyl)disopyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-Monodes(isopropyl)disopyramide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

    Biology: Investigated for its effects on cellular ion channels and membrane stability.

    Medicine: Explored for its potential therapeutic effects in treating arrhythmias and other cardiac conditions.

    Industry: Utilized in the development of new antiarrhythmic drugs and formulations.

Mechanism of Action

The mechanism of action of (S)-Monodes(isopropyl)disopyramide involves the inhibition of sodium channels in cardiac cells. By blocking these channels, the compound reduces the influx of sodium ions, stabilizing the cardiac membrane and preventing abnormal electrical activity. This action helps to maintain a regular heartbeat and prevent arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Disopyramide: The parent compound, used as an antiarrhythmic agent.

    Procainamide: Another antiarrhythmic agent with a similar mechanism of action.

    Quinidine: A compound with similar therapeutic effects but different chemical structure.

Uniqueness

(S)-Monodes(isopropyl)disopyramide is unique in its chiral nature, providing specific enantiomeric properties that may offer advantages in terms of efficacy and safety. Its selective action on sodium channels and potential for reduced side effects make it a valuable compound in the field of antiarrhythmic therapy.

Properties

CAS No.

77494-41-8

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(2S)-2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide

InChI

InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22)/t18-/m0/s1

InChI Key

UWNSWIXIVDMCHZ-SFHVURJKSA-N

Isomeric SMILES

CC(C)NCC[C@](C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N

Origin of Product

United States

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